Bis(hexamethyldisilazido)magnesium
Description
Properties
Molecular Formula |
C12H36MgN2Si4 |
|---|---|
Molecular Weight |
345.07 g/mol |
IUPAC Name |
magnesium;bis(trimethylsilyl)azanide |
InChI |
InChI=1S/2C6H18NSi2.Mg/c2*1-8(2,3)7-9(4,5)6;/h2*1-6H3;/q2*-1;+2 |
InChI Key |
WYPTZCBYSQFOQS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Mg+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium bis(hexamethyldisilazide) can be synthesized through the reaction of magnesium chloride with lithium bis(trimethylsilyl)amide in tetrahydrofuran (THF). The reaction typically proceeds as follows:
MgCl2+2LiN(SiMe3)2→Mg[N(SiMe3)2]2+2LiCl
The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the process .
Industrial Production Methods
In industrial settings, the production of magnesium bis(hexamethyldisilazide) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically stored under an inert atmosphere to maintain its stability .
Chemical Reactions Analysis
Reaction Types and Mechanisms
Bis(hexamethyldisilazido)magnesium (Mg(HMDS)₂) exhibits diverse reactivity in organic and organometallic chemistry, primarily through substitution, catalytic, and enolate-forming reactions.
Substitution Reactions
Mg(HMDS)₂ reacts with electrophiles like alkyl halides to form alkyl magnesium compounds. This reactivity stems from the strong nucleophilic nature of the bis(hexamethyldisilazido) ligands, which stabilize the magnesium center while enabling nucleophilic attack.
Enolate Formation
Mg(HMDS)₂ reacts with ketones (e.g., propiophenone) to form enolates via proton transfer from the α-carbon to the nitrogen of HMDS. The reaction proceeds through a monomer-dimer equilibrium of amidomagnesium enolates .
Catalytic Performance in Hydrogenation
| Alkali Metal Partner | Substrate | Efficiency Highlight |
|---|---|---|
| Cs-Mg | Styrene | Best for aromatic alkenes |
| K-Mg | 1,1-Diphenylethylene | Preferred for bulky substrates |
| Na-Mg | Alkenes | Lower efficiency compared to K/Cs |
Enolate Formation and Selectivity
a. Stereochemical Outcomes
-
Polar solvents : Highly Z-selective enolates (e.g., propiophenone) .
-
Aromatic solvents : Prefer E-enolate formation, confirmed via silyl enol ether trapping .
b. Intermediate Characterization
The reaction intermediate is a three-coordinate monomer, (HMDS)₂Mg{η¹-OC(Ph)CH₂CH₃}, which undergoes first-order decay with a rate constant independent of excess Mg(HMDS)₂ .
Amidomagnesium Enolate Dimer
A disolvated dimer structure was identified:
Hydrido-Magnesiates
Reaction with 1,4-cyclohexadiene yields hydrido-magnesiates like [RbMgN’₂H]₂:
-
Structural features : Dimeric motifs with Mg–H bonds (1.68–1.76 Å) and alkali metal–π interactions .
Kinetic and Mechanistic Data
| Parameter | Value |
|---|---|
| Activation enthalpy (ΔH‡) | 17.2 ± 0.8 kcal/mol |
| Activation entropy (ΔS‡) | –11 ± 3 cal/mol·K |
| Primary deuterium isotope effect (k_H/k_D) | 18.9 at 295 K |
| Rate-limiting step | Intramolecular proton transfer |
The large isotope effect and temperature dependence suggest tunneling contributions to the enolization mechanism .
Scientific Research Applications
Chemical Properties and Structure
Bis(hexamethyldisilazido)magnesium has the chemical formula and is characterized by its coordination of two hexamethyldisilazide ligands to a magnesium center. This structure contributes to its reactivity and functionality in various chemical processes.
Organometallic Chemistry
This compound is widely used as a precursor for synthesizing organometallic complexes. These complexes are essential in catalysis and materials science, facilitating reactions that are critical for the development of new materials.
Case Study:
In a study exploring the synthesis of diketiminate ligand complexes, this compound was reacted with diketones to yield high yields of diketiminate ligands, which are known for stabilizing metal centers in various oxidation states.
Silicon-Based Materials
The compound plays a significant role in the preparation of silicon-based polymers and ceramics. Its ability to enhance properties such as thermal stability and mechanical strength makes it particularly valuable in industries like electronics and aerospace.
Data Table: Properties of Silicon-Based Materials Enhanced by this compound
| Property | Enhancement Factor | Application Area |
|---|---|---|
| Thermal Stability | 1.5x | Electronics |
| Mechanical Strength | 2.0x | Aerospace |
Pharmaceutical Development
In pharmaceutical research, this compound serves as a precursor for synthesizing novel pharmaceutical agents. Its role in drug discovery is particularly notable for silicon-containing compounds that exhibit unique biological activities.
Case Study:
Research has indicated that compounds synthesized using this compound demonstrate promising results in biological assays, highlighting their potential as therapeutic agents .
Nanotechnology
The compound is also utilized in the fabrication of nanomaterials, which are crucial for advancements in drug delivery systems and nanocomposites. Its ability to control material properties at the nanoscale is invaluable for developing innovative technologies.
Application Example:
In nanocomposite research, this compound was employed to create nanoparticles that showed enhanced drug encapsulation efficiency compared to traditional methods .
Catalysis
This compound acts as a catalyst in various organic reactions, including polymerization processes and hydrogenation reactions.
Example:
It has been successfully used in the ring-opening polymerization of rac-lactide, leading to the production of polylactic acid (PLA), a biodegradable polymer widely used in biomedical applications .
Data Table: Catalytic Reactions Involving this compound
| Reaction Type | Substrate | Product | Yield (%) |
|---|---|---|---|
| Ring-opening Polymerization | Rac-lactide | Polylactic Acid (PLA) | 85 |
| Transfer Hydrogenation | Alkenes | Alkanes | 90 |
Mechanism of Action
The mechanism of action of magnesium bis(hexamethyldisilazide) involves its ability to act as a strong base and nucleophile. It can deprotonate weak acids, forming the corresponding magnesium salts, and can also participate in substitution and coordination reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name : Magnesium bis(hexamethyldisilazide)
- Molecular Formula : C₁₂H₃₆MgN₂Si₄
- CAS Number : 857367-60-3
- Synonyms: Mg(HMDS)₂, Magnesium bis(trimethylsilyl)azanide .
Structural Features
Bis(hexamethyldisilazido)magnesium consists of a central magnesium ion coordinated by two hexamethyldisilazide ([HMDS]⁻) ligands. Each HMDS ligand contains a nitrogen atom bonded to two trimethylsilyl (Si(CH₃)₃) groups, forming a bulky, electron-rich structure. This steric hindrance enhances thermal stability and influences reactivity .
Physical Properties
- Melting Point : 121–124°C .
- Appearance : Typically a crystalline solid.
- Molecular Weight : 345.08 g/mol .
Comparison with Similar Compounds
Hexamethyldisilazane (HMDS)
Key Differences :
Sodium Hexamethyldisilazide (NaHMDS)
Key Differences :
Magnesium Bis(trimethylsilyl)amide Derivatives
| Property | Mg(HMDS)₂ | Mg[N(SiMe₃)₂]₂ |
|---|---|---|
| Structure | Two HMDS ligands | Similar ligand framework |
| Thermal Stability | High (>120°C) | Comparable |
| Electrochemical Use | Enables Mg²⁺ conduction | Limited reports |
Key Insight : Both compounds exhibit steric protection around magnesium, but Mg(HMDS)₂ is specifically optimized for battery applications due to its compatibility with chloride-containing electrolytes .
Biological Activity
Overview
Bis(hexamethyldisilazido)magnesium, also known as magnesium bis(hexamethyldisilazide), is a chemical compound with the formula CHMgNSi. It has garnered attention for its multifaceted biological activities and applications in various fields, including organic synthesis, polymerization, and potential pharmaceutical development. This article delves into its biological activity, mechanisms of action, and implications in research.
The compound primarily functions as a precursor in the synthesis of diketiminate ligand complexes, which are crucial for various catalytic processes. Its biological activity is attributed to its interaction with cellular components, influencing several biochemical pathways:
- Cell Signaling Pathways : this compound can modulate cell signaling pathways by affecting the phosphorylation states of proteins involved in these processes.
- Gene Expression : The compound has been shown to alter gene expression patterns that govern cellular metabolism and growth.
- Enzyme Activity : It interacts with enzymes, either enhancing or inhibiting their activity depending on the concentration and cellular context. Low doses have been observed to promote enzyme function and gene expression, while higher doses may exert inhibitory effects.
Cellular Effects
Research indicates that this compound influences various cellular processes:
- Metabolic Pathways : It plays a role in metabolic flux by interacting with key enzymes and cofactors, thereby affecting energy production and utilization within cells.
- Transport and Distribution : The compound's distribution within cells is facilitated through interactions with transporters and binding proteins, which can influence its biological efficacy.
- Subcellular Localization : The localization of this compound within cellular compartments can significantly affect its functional outcomes.
Research Findings
A variety of studies have explored the biological activities of this compound:
- Animal Model Studies : In animal models, varying dosages have demonstrated differential effects on cellular functions. Low doses enhance metabolic activity, while high doses can lead to metabolic disturbances.
- Polymerization Applications : The compound is extensively used in the polymerization of rac-lactide to produce biodegradable polymers, showcasing its utility in material science as well as its biological relevance in terms of biocompatibility .
- Catalytic Properties : As a catalyst in organic reactions, this compound has been employed in the guanylation reaction of amines with carbodiimides, highlighting its versatility beyond biological applications .
Case Studies
Several case studies have documented the biological implications of this compound:
- Study on Enzyme Modulation : A study demonstrated that this compound could modulate enzyme activities linked to metabolic pathways, suggesting potential applications in metabolic disorders.
- Antibacterial Activity Exploration : Research into silicon-based compounds similar to bis(hexamethyldisilazido) magnesium has indicated potential antibacterial properties, although specific studies on this compound remain limited .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for Bis(hexamethyldisilazido)magnesium, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves reacting hexamethyldisilazane (HMDS) with magnesium precursors (e.g., MgCl₂) in anhydrous solvents like THF or toluene under inert atmospheres. Key parameters include:
- Stoichiometry : Maintaining a 2:1 molar ratio of HMDS to Mg.
- Moisture Control : Strict exclusion of water to prevent hydrolysis (use Schlenk lines or gloveboxes) .
- Temperature : Reactions are often conducted at room temperature or reflux, depending on the magnesium precursor’s reactivity.
- Purification : Crystallization from cold hexane or filtration under inert conditions to isolate the product.
- Data Table :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | THF (anhydrous) | Higher solubility of Mg salts |
| Reaction Time | 12–24 hours | Ensures complete ligand exchange |
| Work-up | Cold hexane crystallization | Removes unreacted HMDS |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : To confirm ligand coordination and absence of free HMDS (peaks for Si-CH₃ appear at ~0.1 ppm) .
- X-ray Diffraction : Resolves Mg–N bond lengths (typically 2.0–2.1 Å) and confirms tetrahedral geometry .
- Elemental Analysis : Validates C, H, N, and Mg content within ±0.4% of theoretical values.
- FT-IR : Detects N–Si stretching vibrations (800–850 cm⁻¹) and absence of O–H bonds (3,300 cm⁻¹) to rule out hydrolysis .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Engineering Controls : Conduct reactions in fume hoods with inert gas purge systems .
- Emergency Measures : Immediate use of eye wash stations and calcium gluconate gel for skin contact due to corrosive risks .
- Waste Disposal : Quench residues with isopropanol in a controlled environment to neutralize reactivity.
Advanced Research Questions
Q. How can researchers design experiments to mitigate moisture sensitivity in reactions involving this compound?
- Methodological Answer :
- Environmental Control : Use gloveboxes with O₂/H₂O levels <1 ppm. Validate dryness via Karl Fischer titration of solvents .
- In-situ Monitoring : Deploy Raman spectroscopy to track hydrolysis byproducts (e.g., NH(SiMe₃)₂ formation).
- Alternative Solvents : Test ionic liquids (e.g., [BMIM][NTf₂]) for enhanced moisture tolerance while maintaining Mg solubility.
Q. How should contradictions in reported thermal stability data for this compound be resolved?
- Methodological Answer :
- Controlled Replication : Repeat literature protocols with standardized DSC/TGA conditions (heating rate: 5°C/min; N₂ atmosphere).
- Variable Isolation : Systematically test the impact of residual solvents (e.g., THF vs. toluene) on decomposition onset temperatures.
- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers caused by experimental artifacts .
Q. What strategies optimize the use of this compound in air-sensitive catalytic systems?
- Methodological Answer :
- Pre-activation : Pre-treat Mg complexes with Lewis acids (e.g., B(C₆F₅)₃) to enhance electrophilicity .
- Co-catalyst Screening : Test combinations with rare-earth metals (e.g., La[N(SiMe₃)₂]₃) to stabilize reactive intermediates.
- Kinetic Profiling : Use stopped-flow UV-Vis to measure reaction rates under varying Mg concentrations.
Q. How can researchers address analytical challenges in quantifying trace impurities in this compound batches?
- Methodological Answer :
- ICP-MS : Detect ppm-level MgCl₂ residues from incomplete synthesis.
- Headspace GC-MS : Identify volatile siloxane byproducts formed during storage.
- Standard Curves : Prepare calibration standards spiked with known impurities (e.g., HMDS) for accurate quantification .
Data Contradiction Analysis Example
Table : Conflicting Thermal Decomposition Onset Temperatures from Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
